6-Bromo-N-methylbenzo[d]isoxazol-3-amine
Description
Significance of the Benzo[d]isoxazole Scaffold in Chemical Biology Research
The benzo[d]isoxazole ring system, also known as 1,2-benzisoxazole (B1199462), is a bicyclic aromatic heterocycle that has garnered considerable attention in medicinal chemistry, where it is recognized as a "privileged structure." nih.govijpca.org This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a versatile template for drug discovery. nih.gov The utility of the benzo[d]isoxazole scaffold is evidenced by its presence in a range of FDA-approved drugs with diverse therapeutic applications, including the antipsychotic risperidone (B510) and the antiepileptic zonisamide. ijpca.org
Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of biological activities. rsc.orgnih.gov These include potential applications as:
Anticancer agents nih.govespublisher.com
Antimicrobial compounds researchgate.net
Anti-inflammatory drugs researchgate.net
Kinase inhibitors nih.govacs.org
The versatility of the benzo[d]isoxazole core stems from its rigid structure, which provides a defined orientation for substituent groups to interact with biological targets like enzymes and receptors. ijpca.org Furthermore, its chemical nature allows for straightforward modification at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. rsc.org Numerous studies have focused on synthesizing libraries of benzo[d]isoxazole derivatives to explore their structure-activity relationships (SAR), aiming to develop novel and more potent therapeutic agents. nih.govacs.org
Overview of Halogenated Heterocyclic Systems in Medicinal Chemistry Research
The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. nih.gov Halogenation can profoundly influence a molecule's physicochemical and pharmacokinetic properties in several ways:
Lipophilicity: Halogens, particularly bromine and chlorine, can increase a compound's lipophilicity (its ability to dissolve in fats and lipids). This can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. acs.org
Metabolic Stability: The introduction of a halogen can block sites on a molecule that are susceptible to metabolic degradation, thereby prolonging the drug's half-life in the body. nih.gov
Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions with biological targets, most notably through "halogen bonding." A halogen bond is an interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a protein, such as a carbonyl oxygen. This can significantly enhance the binding affinity and selectivity of a drug for its target.
Bromine, in particular, is a valuable substituent due to its moderate electronegativity and polarizability, which allows it to form effective halogen bonds. espublisher.com The presence of a bromine atom on a heterocyclic ring can therefore be a key determinant of a compound's biological activity. ijpca.org
Specific Research Focus on 6-Bromo-N-methylbenzo[d]isoxazol-3-amine and its Analogs
While specific, in-depth research publications on this compound are not abundant in publicly accessible literature, its chemical structure points to its significance as a research chemical and a building block for more complex molecules. The research interest in this compound can be understood by examining the activities of its structural analogs.
The core 3-amino-benzo[d]isoxazole scaffold is a key feature in a number of potent kinase inhibitors. nih.govnih.gov Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Research has shown that compounds based on this scaffold can effectively inhibit receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, and PDGFR, which are critical targets in oncology. nih.govacs.orgnih.gov
The N-methyl group on the 3-amine position likely serves to modulate the compound's properties, such as its basicity, solubility, and ability to form hydrogen bonds with a target protein. The commercial availability of this compound suggests its use in synthetic chemistry as an intermediate for creating more elaborate drug candidates, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. evitachem.com
Below is a table summarizing the key structural motifs and their researched biological relevance in analogs of this compound.
| Structural Moiety | Analog Compound(s) | Associated Biological Target/Activity |
| 3-Amino-benzo[d]isoxazole | Various substituted derivatives | c-Met, VEGFR, PDGFR kinase inhibition |
| 6-Bromo-benzo[d]isoxazole | 6-Bromobenzo[d]isoxazol-3-amine (B1278436) | AKR1C3 inhibition; potential anticancer |
| N-Methyl-amine | General modification strategy | Modulates physicochemical properties |
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-N-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-10-8-6-3-2-5(9)4-7(6)12-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
XITKVJLOCYQVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NOC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Biological Activity and Pre Clinical Pharmacological Investigations of 6 Bromo N Methylbenzo D Isoxazol 3 Amine Derivatives
Exploration of Molecular Targets and Pathways
Derivatives of the 6-Bromo-N-methylbenzo[d]isoxazol-3-amine core structure have been investigated for their potential to modulate the activity of several key proteins implicated in a range of diseases. These investigations have primarily focused on their ability to inhibit kinases and other enzymes, revealing a diverse pharmacological profile.
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of benzo[d]isoxazole have emerged as potent inhibitors of several kinase families.
A series of 3-amino-benzo[d]isoxazole-based compounds have been synthesized and evaluated as inhibitors of the c-Met receptor tyrosine kinase. Structure-activity relationship (SAR) studies identified several compounds with potent enzymatic inhibition. For instance, compound 28a was found to be a highly potent inhibitor of c-Met. rsc.org In addition to c-Met, 3-amino benzo[d]isoxazole derivatives carrying a N,N'-diphenyl urea (B33335) moiety have been shown to potently inhibit the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of RTKs. nih.govnih.gov
Table 1: c-Met Inhibitory Activity of a 3-Amino-benzo[d]isoxazole Derivative
| Compound | Target | IC50 (nM) |
| 28a | c-Met | 1.8 |
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD4, are epigenetic readers that have become important targets in cancer therapy. Benzo[d]isoxazole-containing compounds have been designed and optimized as potent BET bromodomain inhibitors. Notably, compounds 6i (Y06036) and 7m (Y06137) demonstrated strong binding affinity to the BRD4(1) bromodomain. mdpi.com
Furthermore, the tripartite motif-containing protein 24 (TRIM24) is another epigenetic reader whose bromodomain is implicated in cancer. A series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been identified as inhibitors of the TRIM24 bromodomain. Among these, compounds 11d and 11h were found to be potent and selective. nih.gov
Table 2: BET Protein Inhibitory Activity of Benzo[d]isoxazole Derivatives
| Compound | Target | Measurement | Value (nM) |
| 6i (Y06036) | BRD4(1) | Kd | 82 |
| 7m (Y06137) | BRD4(1) | Kd | 81 |
| 11d | TRIM24 | IC50 | 1880 |
| 11h | TRIM24 | IC50 | 2530 |
Beyond kinases, derivatives of the benzo[d]isoxazole scaffold have been explored for their inhibitory effects on other classes of enzymes.
Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. A series of N-benzylpiperidine benzisoxazoles have been developed as potent and selective inhibitors of AChE. These compounds, where the benzisoxazole heterocycle acts as a bioisosteric replacement for a benzoyl group, have shown very potent in vitro inhibition of AChE. nih.gov For example, the morpholino derivative 1j was a particularly potent inhibitor. nih.gov
Table 3: Acetylcholinesterase Inhibitory Activity of a Benzisoxazole Derivative
| Compound | Target | IC50 (nM) |
| 1j | AChE | 0.8 |
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation. While specific data on this compound derivatives as COX-2 inhibitors is limited in the reviewed literature, the broader class of isoxazole-containing compounds has been investigated for this activity. Some isoxazole (B147169) derivatives have been reported to exhibit inhibitory potential against the COX-2 enzyme. researchgate.netnih.govacs.orgacs.orgresearchgate.net
Enzyme Modulation
D-Amino Acid Oxidase (DAAO) Inhibition
D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. openmedicinalchemistryjournal.com Inhibition of DAAO is being explored as a therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia, by increasing the levels of D-serine in the brain. openmedicinalchemistryjournal.compatsnap.com
Research into benzo[d]isoxazol-3-ol (B1209928) derivatives has shown their potential as DAAO inhibitors. researchgate.net While specific studies on this compound are not detailed, the broader class of isoxazole compounds has demonstrated activity against this enzyme. The mechanism of these inhibitors involves binding to the active site of DAAO, which prevents the breakdown of D-serine and subsequently enhances NMDA receptor activity. patsnap.com
A study on a series of substituted benzo[d]isoxazol-3-ol compounds identified a 6-chloro derivative as a potent inhibitor of porcine DAAO with an IC50 of 188 nM. researchgate.net This suggests that halogen substitution at the 6-position of the benzo[d]isoxazole ring can significantly influence inhibitory activity. researchgate.net
Sphingomyelin (B164518) Synthase 2 (SGMS2) Inhibition
Sphingomyelin synthase 2 (SGMS2) is an enzyme involved in the metabolism of ceramide and sphingomyelin. nih.gov It has been identified as a potential therapeutic target for chronic inflammation-associated diseases. nih.gov
A study focused on 4-benzyloxybenzo[d]isoxazole-3-amine derivatives identified them as potent and highly selective inhibitors of human SGMS2. nih.gov Through a strategy of conformational restriction, researchers developed compounds with significant in vitro potency and high selectivity. One particular compound, 15w, demonstrated favorable pharmacokinetics in vivo, including an oral bioavailability of 56%. nih.gov Oral administration of this compound in mice showed an inhibitory effect on sphingomyelin synthase activity and significantly attenuated chronic inflammation in a mouse model. nih.gov
Receptor and Ion Channel Interactions
Programmed Cell Death Protein 1 / Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction Modulation
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells can exploit to evade the immune system. nih.gov Small-molecule inhibitors that disrupt this interaction are being investigated as a promising cancer immunotherapy approach. researchgate.netchemrxiv.org
Research has led to the discovery of benzo[d]isothiazole derivatives as novel inhibitors of the PD-1/PD-L1 interaction. researchgate.net While not directly derivatives of this compound, this research highlights the potential of related heterocyclic structures to modulate this pathway. One such derivative, compound D7, exhibited a strong inhibitory activity with an IC50 value of 5.7 nM. researchgate.net Molecular modeling suggests that the bromobenzene (B47551) moiety of this compound forms a π-π stacking interaction with a key amino acid residue (Tyr56B) on the PD-L1 protein. researchgate.net
Transient Receptor Potential Melastatin (TRPM) Channel Modulation
Transient Receptor Potential Melastatin (TRPM) channels are a family of ion channels involved in various sensory processes. nih.govnih.govfrontiersin.org For instance, TRPM8 is known as the primary sensor for cool temperatures. nih.gov
Studies on isoxazole derivatives have shown their potential as potent TRPM8 agonists. nih.gov Some of these newly synthesized compounds were found to be up to 200-fold more potent than menthol (B31143) in in vitro assays. nih.gov Docking studies suggest that these isoxazole derivatives can adopt different conformations within the TRPM8 receptor, leading to variations in their potency and efficacy. nih.gov Other research has focused on TRPM3, a calcium-permeable cation channel, and found that it can be blocked by both intracellular and extracellular protons. nih.govfrontiersin.org
Neurotransmitter Receptor Binding Affinities
The binding affinity of compounds to various neurotransmitter receptors is a key aspect of their pharmacological profile. A study on 6-methyl-3'-bromoflavone, a compound with some structural similarities to the benzo[d]isoxazole core, demonstrated high-affinity binding to the benzodiazepine (B76468) site of the GABAA receptor. nih.gov This compound inhibited the binding of [3H]flunitrazepam with Ki values ranging from 10 to 50 nM across different brain regions. nih.gov This suggests that the bromo-substituted aromatic ring system can interact with neurotransmitter receptors, although specific data for this compound is not available.
Antimicrobial Research Applications
The emergence of drug-resistant bacterial strains has necessitated the search for new antimicrobial agents. nih.gov Research has explored the potential of 6-bromo-substituted indole (B1671886) derivatives as both antimicrobial agents and antibiotic enhancers. nih.gov
One study identified two 6-bromoindolglyoxylamide polyamine derivatives that showed intrinsic antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and S. intermedius. nih.gov One of these derivatives also demonstrated the ability to enhance the activity of antibiotics against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism of action for the most potent of these compounds was attributed to the rapid permeabilization and depolarization of the bacterial membrane in both Gram-positive and Gram-negative bacteria. nih.gov This indicates that the presence of a 6-bromo-substituted aromatic core can be a valuable feature in the design of new antimicrobial compounds.
Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus, Escherichia coli, Salmonella typhi)
The antibacterial properties of benzo[d]isoxazole derivatives have been evaluated against a range of pathogenic bacteria. Specifically, the parent compound, 6-Bromobenzo[d]isoxazol-3-amine (B1278436), has demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported a minimum inhibitory concentration (MIC) of 32 µg/mL for this compound against Staphylococcus aureus, indicating a notable level of antibacterial efficacy. The same study confirmed its effectiveness against Escherichia coli, although specific MIC values were not detailed.
While direct studies on this compound derivatives against Salmonella typhi are not extensively documented, research on other heterocyclic compounds containing a bromine atom provides some context. For instance, certain methoxy-substituted benzothiazole (B30560) derivatives have shown potent antibacterial activity against S. typhi. researchgate.net Additionally, some thiazolidinone derivatives of benzothiazole have been evaluated against Salmonella typhimurium. nih.gov
Table 1: Antibacterial Activity of 6-Bromobenzo[d]isoxazol-3-amine
| Bacterium | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Not Specified | 32 | |
| Escherichia coli | Not Specified | Activity Reported |
Antitubercular Activity Studies
The potential of isoxazole-containing compounds in the development of new antitubercular agents is an active area of research. While specific studies on this compound derivatives are limited, investigations into structurally related molecules highlight the potential of the broader isoxazole and benzothiazole classes.
For example, a series of novel benzothiazole derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net In one such study, the compound 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole demonstrated significant antitubercular activity. researchgate.net Furthermore, research into 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides has identified them as a valuable antitubercular chemotype with good activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov Another study on isoxazole derivatives containing thiochromeno and benzothiepino moieties also reported antitubercular activity against the H37Rv strain. rsc.org These findings suggest that the isoxazole scaffold is a promising starting point for the development of novel antitubercular drugs.
Proposed Mechanisms of Antimicrobial Action (e.g., cell wall synthesis disruption)
The mechanisms through which bromo-substituted heterocyclic compounds exert their antimicrobial effects are varied. For some 6-bromo derivatives, such as 6-bromoindolglyoxylamide polyamines, the proposed mechanism of action is the rapid permeabilization and depolarization of the bacterial membrane in both Gram-positive and Gram-negative bacteria. nih.gov
In the case of 6-Bromobenzo[d]isoxazol-3-amine, it is believed that its biological activity stems from its interaction with specific molecular targets like enzymes or receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. However, the precise antimicrobial mechanism has not been fully elucidated.
Pre-clinical Efficacy Studies
In Vitro Cellular Assays for Biological Activity (e.g., IC50 determination)
Derivatives of 6-Bromobenzo[d]isoxazol-3-amine have been the subject of in vitro studies to determine their potential as anticancer agents. The unmethylated parent compound, 6-Bromobenzo[d]isoxazol-3-amine, demonstrated a significant reduction in the viability of DU-145 prostate cancer cells, with an IC50 value of approximately 15 µM after 48 hours of treatment.
Research into other structurally related compounds further underscores the cytotoxic potential of this chemical class. For instance, (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine was identified as a promising anticancer agent, exhibiting potent activity against various human cancer cell lines, including PC-3 (prostate), THP-1 (leukemia), and Caco-2 (colon), with IC50 values of 0.6 µM, 3 µM, and 9.9 µM, respectively. researchgate.net Furthermore, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine showed effective anti-cancer activity against Colo205 (colon) cancer cells, with IC50 values ranging from 5.04 to 13 µM. rsc.org
Table 2: In Vitro Cytotoxicity of 6-Bromobenzo[d]isoxazol-3-amine and Related Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 6-Bromobenzo[d]isoxazol-3-amine | DU-145 | Prostate | ~15 | |
| (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine | PC-3 | Prostate | 0.6 | researchgate.net |
| (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine | THP-1 | Leukemia | 3 | researchgate.net |
| (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine | Caco-2 | Colon | 9.9 | researchgate.net |
| Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | Colo205 | Colon | 5.04-13 | rsc.org |
In Vivo Studies in Animal Models (e.g., tumor growth inhibition, vascular permeability, motility assays)
While in vivo data for this compound itself is not available, studies on structurally analogous compounds provide insights into the potential in vivo efficacy. A series of 3-amino-benzo[d]isoxazoles demonstrated significant in vivo activity in models of tumor growth and vascular permeability. nih.gov One compound from this series exhibited 81% inhibition in a human fibrosarcoma (HT1080) tumor growth model when administered orally. nih.gov The same compound showed an ED50 of 2.0 mg/kg in a VEGF-stimulated vascular permeability model. nih.gov
In another study, a 3-bromophenyl coumarin (B35378) derivative was shown to markedly affect tumor growth in vivo. nih.gov In nude mice grafted with HT1080 or MDA-MB231 cells, treatment with this bromo derivative resulted in reduced tumor growth. nih.gov There is currently no available data on the effects of this compound derivatives in in vivo motility assays.
Neuroprotective Research in Animal Models
The benzo[d]isoxazole scaffold is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, owing to its ability to interact with specific neurotransmitter systems. chemimpex.com Although direct neuroprotective studies on this compound derivatives in animal models have not been reported, research on related structures suggests a potential for neuroprotective activity. For example, a study on 6-nitrobenzo[d]thiazol-2-amine derivatives in a zebrafish larvae model of epilepsy demonstrated anti-inflammatory, antioxidant, and neuroprotective effects. nih.gov This study observed reduced neurodegenerative markers and behavioral improvements, suggesting therapeutic potential in neurological disorders characterized by neurodegeneration. nih.gov
Structure Activity Relationship Sar Studies and Computational Approaches
Elucidation of Key Structural Features for Biological Activity
The biological activity of benzo[d]isoxazole derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Key structural features that have been systematically studied include the bromo substitution, N-methylation, and modifications on the benzo[d]isoxazole ring system itself.
The presence and position of a bromine atom on the benzo[d]isoxazole ring can significantly modulate the biological activity and selectivity of these compounds. Studies on various isoxazole (B147169) derivatives have shown that halogen substituents, including bromine, can enhance antibacterial and anticancer activities. For instance, the presence of a bromo substitution on the phenyl ring of certain isoxazole derivatives has been associated with significant anti-inflammatory activity and selectivity towards COX-2 enzymes. nih.gov In the context of anticancer activity, an ortho-substituted bromo compound demonstrated valuable cytotoxic effects compared to other halogen-substituted analogs. nih.gov
The incorporation of bromine atoms can also improve the electrical deficiency of related heterocyclic systems, which in turn increases their reactivity in nucleophilic aromatic substitution reactions without compromising their ability to undergo cross-coupling reactions. mdpi.comresearchgate.net This altered reactivity can be a critical factor in the interaction of the molecule with its biological target.
N-methylation and other modifications of the amine group at the 3-position of the benzo[d]isoxazole ring are crucial for tuning the pharmacological profile of these compounds. While specific SAR studies on the N-methyl group of 6-Bromo-N-methylbenzo[d]isoxazol-3-amine are not extensively detailed in the provided context, general principles of amine modification in related heterocyclic compounds offer valuable insights.
In a study on norbelladine (B1215549) derivatives, N-methylation was shown to increase the selectivity of the compounds for HIV-1. uqtr.ca However, the impact of N-methylation on antiviral activity can be dependent on other substituents present in the molecule. uqtr.ca For instance, in some cases, N-methylation of O-methylated norbelladine derivatives resulted in decreased antiviral activity. uqtr.ca
Modifications of the amine group can also influence binding to target proteins. For example, in the development of BET inhibitors, the amino-isoxazole fragment was found to form crucial hydrogen bonds with the target protein. researchgate.net The primary amine group is often a key interaction point, and its substitution or modification can significantly alter binding affinity and subsequent biological response.
Beyond the bromo and N-methyl groups, other substituents on the benzo[d]isoxazole ring play a vital role in determining biological activity. The core structure of benzo[d]isoxazole-3-carboxamide has been identified as crucial for anti-HIF-1α activity. nih.gov Deletion of the benzene (B151609) ring fused to the isoxazole resulted in a loss of activity, highlighting the importance of the bicyclic system. nih.gov
The position of substituents on the benzo[d]isoxazole ring can also have a profound effect. For instance, in a series of benzo[d]isoxazole derivatives designed as HIF-1α inhibitors, compounds with para-substituent groups on an acylamino benzene ring showed strongly enhanced anti-HIF capacity, with one of the most potent compounds having an IC50 value of 24 nM. nih.gov In contrast, meta-substituted compounds had lower activity, and ortho-substitution led to a reduction or even loss of activity. nih.gov
Furthermore, the presence of specific functional groups can enhance the activity of isoxazole derivatives. For example, methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring have been shown to enhance the antibacterial activity of synthesized isoxazole derivatives. ijpca.org
Molecular Modeling and Docking Simulations
Computational approaches, including molecular modeling and docking simulations, are powerful tools for understanding the interactions between small molecules like this compound and their biological targets at a molecular level. These methods provide insights that can guide the rational design of more effective and selective compounds.
Molecular docking studies are frequently employed to predict the binding orientation and affinity of ligands within the active site of a protein. For benzo[d]isoxazole and related heterocyclic derivatives, these studies have been instrumental in identifying key interactions that govern their biological activity.
For instance, in the development of BET inhibitors, the crystallographic binding modes of an amino-isoxazole fragment were used to guide the design of a novel isoxazole azepine scaffold. researchgate.net The amino-isoxazole moiety was shown to form two hydrogen bonds with Asn140 and a water-mediated hydrogen bond with Tyr97, which are critical for binding. researchgate.net
Similarly, docking studies of benzoxazole (B165842) derivatives have revealed binding affinities with docking scores ranging from -7.084 to -7.426 kcal/mol, comparable to reference compounds. researchgate.net Molecular dynamics simulations have further confirmed the stability of these compounds in the active site of their target protein. researchgate.net
The table below summarizes the results of docking studies for various benzo[d]isoxazole and related derivatives against different protein targets.
| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (Docking Score) |
| Benzoxazole Derivatives | PGHS | Not Specified | -7.084 to -7.426 kcal/mol |
| 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) Derivatives | COX-II | PHE2247, THR561, GLY552 | Up to -12.793 kcal/mol |
| 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) Derivatives | Thromboxane | SER275, ASN87, LYS261 | Up to -13.257 kcal/mol |
| Isoxazole Derivatives | Farnesoid X Receptor (FXR) | Not Specified | 136.612 to 141.065 (LibDockScore) |
| Benzothiazole (B30560) Derivatives | Urease (PDB: 2KAU) | Not Specified | Up to -3.45 kcal/mol |
Computational methods are not only used to understand existing interactions but also to proactively optimize binding affinity and selectivity. By identifying key pharmacophoric features and understanding the steric and electronic requirements of the binding pocket, researchers can design new derivatives with improved properties.
For example, 3D-QSAR (Quantitative Structure-Activity Relationship) studies, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been used to build predictive models for the activity of benzoxazole derivatives. rsc.org These models can then be used to guide the design of new compounds with enhanced activity.
Molecular dynamics simulations can also be used to assess the stability of protein-ligand complexes over time, providing a more dynamic picture of the binding event. researchgate.netnih.gov This information can be crucial for optimizing the residence time of a drug on its target, which can be a key determinant of its efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the structural properties of compounds with their biological activities. longdom.org By developing mathematical models, QSAR studies help in predicting the activity of new chemical entities and guide the synthesis of more potent molecules. longdom.orgbiolscigroup.us
In the context of benzisoxazole derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including antipsychotic and anticancer effects. oaji.netrsc.org These models are built by analyzing a series of compounds with known activities and correlating them with their physicochemical properties or molecular fields. longdom.orgoaji.net
Commonly employed 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). oaji.netrsc.org CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA includes additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net These fields are then used to build a statistical model, often using Partial Least Squares (PLS) regression, that relates the 3D properties of the molecules to their biological activities. researchgate.net
For instance, a 3D-QSAR study on a series of 1,2-benzisoxazole (B1199462) derivatives for antipsychotic activity resulted in a statistically significant model. oaji.net The model's reliability was confirmed through internal and external validation procedures, yielding high correlation coefficients (q² and R² respectively). oaji.net Such validated models can then be represented by contour maps, which visually depict regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. rsc.org
| QSAR Model Parameter | Description | Typical Value/Range |
| q² (Cross-validated R²) | An indicator of the internal predictive ability of the model. | > 0.5 for a good model. researchgate.net |
| R² (Non-cross-validated R²) | Represents the goodness of fit of the model to the training set data. | Values closer to 1.0 indicate a better fit. biolscigroup.us |
| pred_r² (Predictive R²) | Measures the predictive power of the model for an external test set. | > 0.6 for a model with good predictive ability. researchgate.net |
| CoMFA | Comparative Molecular Field Analysis; uses steric and electrostatic fields. | A standard 3D-QSAR method. oaji.net |
| CoMSIA | Comparative Molecular Similarity Indices Analysis; adds hydrophobic, H-bond donor/acceptor fields. | An extension of CoMFA providing more detailed insights. rsc.org |
These QSAR models serve as powerful tools in medicinal chemistry for the rational design and optimization of lead compounds, helping to prioritize synthetic efforts towards molecules with enhanced potency and desired properties. jocpr.com
In Silico Predictions for Research and Development
In silico methods are crucial in modern drug discovery, allowing for the rapid assessment of molecular properties and interactions, thereby reducing the time and cost associated with experimental studies. nih.gov
Molecular docking is a primary in silico technique used to predict how a ligand, such as a derivative of this compound, binds to the active site of a protein target. researchgate.net This method calculates the preferred orientation of the ligand within the receptor and estimates the strength of the interaction, often expressed as a docking score or binding energy. researchgate.net
Studies on related benzisoxazole and benzoxazole scaffolds have utilized molecular docking to elucidate their binding modes with various biological targets, including enzymes and receptors. rsc.orgnih.gov For example, docking studies on 1,2-benzisoxazole derivatives targeting the Dopamine D2 receptor identified key amino acid residues, such as GLU43, THR48, and ASP150, that are crucial for binding. oaji.net Similarly, docking simulations of benzoxazole derivatives into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) highlighted important interactions with residues like Leu35, Val43, and Asp191. rsc.org
These computational analyses provide valuable insights into the protein-ligand interactions at an atomic level, guiding the design of new analogs with improved binding affinity and selectivity. nih.gov The stability of these predicted binding poses can be further assessed using more computationally intensive methods like molecular dynamics (MD) simulations. rsc.org
| Target Protein | Interacting Residues (Example) | Scaffold Class | Reference |
| Dopamine D2 Receptor | GLU43, THR48, GLN79, ASP150 | Benzisoxazole | oaji.net |
| VEGFR-2 Kinase | Leu35, Val43, Lys63, Asp191 | Benzoxazole | rsc.org |
| Mycobacterium tuberculosis PS | Hydrophobic pockets | Benzisoxazole | nih.gov |
| Hsp90 | Asp93 | Benzisoxazole | nih.gov |
| Acetylcholinesterase (AChE) | N/A | Benzisoxazole | nih.gov |
The pharmacokinetic properties of a potential drug candidate, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME), are critical for its success. nih.gov In silico tools are widely used to predict these properties early in the drug discovery process to identify compounds with favorable drug-like characteristics and minimize late-stage failures. nih.gov
For scaffolds like benzisoxazole and its analogs, computational models can predict key parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov For example, the SwissADME web tool can be used to evaluate the pharmacokinetics and drug-likeness of small molecules. japtronline.comnih.gov Properties such as the octanol-water partition coefficient (logP) are crucial, with values not exceeding 5 being a general guideline for good oral bioavailability (Lipinski's Rule of Five). japtronline.com
| ADME Property | Description | Importance in Drug Development |
| Lipophilicity (logP) | The measure of a compound's solubility in a non-polar solvent versus a polar one. | Influences absorption, distribution, and membrane permeability. researchgate.net |
| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption and formulation. nih.gov |
| Metabolic Stability | The resistance of a compound to being broken down by metabolic enzymes. | Determines the compound's half-life and duration of action. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross from the bloodstream into the brain. | Essential for CNS-acting drugs, undesirable for others. researchgate.net |
| Drug-likeness | Compliance with established physicochemical property ranges (e.g., Lipinski's Rule of Five). | Helps filter out compounds with poor pharmacokinetic prospects. japtronline.com |
Virtual screening (VS) is a computational methodology used to search large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. jddtonline.info This approach can be broadly categorized into two types: ligand-based and structure-based virtual screening. jddtonline.info
Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. jddtonline.info It relies on the knowledge of known active molecules. researchgate.net A model, such as a pharmacophore, is constructed based on the essential structural features of the known active compounds. jddtonline.info This model is then used as a query to search databases for new molecules that possess similar features. jddtonline.info This approach has been successfully applied using scaffolds like benzimidazole (B57391) to identify new potential inhibitors for targets such as triosephosphate isomerase. nih.govnih.gov
Structure-based virtual screening, which includes molecular docking, is used when the 3D structure of the target protein is available. nih.gov In this method, compounds from a database are computationally docked into the binding site of the target, and their binding affinities are scored and ranked. nih.gov This allows for the identification of novel compounds with diverse chemical structures that are predicted to bind effectively to the target. researchgate.net For instance, virtual screening of the ZINC database has been used to identify novel isoxazole-based molecules as potential inhibitors of the Hsp90 protein. researchgate.net
Both approaches are powerful tools for hit identification, enabling the exploration of vast chemical spaces to discover novel ligands for therapeutic targets, which can then be synthesized and tested experimentally. jddtonline.inforesearchgate.net
Advanced Research Methodologies and Future Directions in Benzo D Isoxazole Research
Analytical Techniques for Compound Characterization and Purity Assessment in Research
Ensuring the structural integrity and purity of a synthesized compound like 6-Bromo-N-methylbenzo[d]isoxazol-3-amine is a foundational step in any chemical or biological study. Researchers employ a combination of spectroscopic and chromatographic methods to achieve unambiguous characterization and quantification.
Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. ebsco.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule, allowing for the confirmation of the benzo[d]isoxazole core and the specific placement of the bromo, methyl, and amine substituents. nih.gov Mass Spectrometry (MS) complements NMR by providing the exact molecular weight of the compound, confirming its elemental composition. icm.edu.plresearchgate.net Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation. globalresearchonline.net
Table 1: Overview of Spectroscopic Methods for Characterization
| Technique | Information Provided | Application to this compound |
|---|---|---|
| NMR | Detailed carbon-hydrogen framework, connectivity of atoms. | Confirms the benzo[d]isoxazole ring, positions of the bromine atom, and the N-methylamine group. |
| Mass Spec | Precise molecular weight and elemental formula. | Verifies the molecular formula C8H7BrN2O. bldpharm.com |
| FTIR | Presence of specific functional groups. | Identifies characteristic vibrations for N-H, C-N, C=N, and C-Br bonds. |
Chromatographic methods are the gold standard for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) separates the target compound from any impurities or unreacted starting materials, allowing for accurate purity determination. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of LC with the identification power of MS. mdpi.com Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC, making it suitable for high-throughput analysis. researchgate.net
Table 2: Comparison of Chromatographic Methods for Purity Assessment
| Method | Principle | Key Advantage |
|---|---|---|
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Robust and widely used for purity quantification. |
| LC-MS | Combines HPLC separation with mass spectrometric detection. | Provides purity data and molecular weight confirmation simultaneously. |
| UPLC | Uses smaller stationary phase particles for higher efficiency separation. | Faster run times and improved resolution, ideal for screening libraries. researchgate.net |
Strategic Approaches in Chemical Library Synthesis and Screening
The discovery of new drug candidates often begins with the synthesis and screening of a chemical library—a large collection of structurally related compounds. For the benzo[d]isoxazole family, combinatorial chemistry approaches can be used to rapidly generate a diverse set of derivatives. nih.gov By systematically varying the substituents on the benzo[d]isoxazole core, researchers can create a library of analogues of this compound. This methodology allows for the efficient exploration of the structure-activity relationship (SAR), identifying which chemical modifications lead to improved biological activity. mdpi.com These libraries are then subjected to high-throughput screening against specific biological targets to identify "hits."
Development of Benzo[d]isoxazole Scaffolds as Probes for Biological Systems
Beyond their direct therapeutic potential, benzo[d]isoxazole scaffolds can be developed into chemical probes to investigate biological processes. By attaching a reporter group, such as a fluorescent tag, to the core structure, these molecules can be used to visualize and track their interaction with cellular components in real-time. researchgate.netumt.edu Such probes are invaluable tools in chemical biology for identifying the specific protein targets of a compound, understanding its mechanism of action, and studying its distribution within cells. researchgate.net The unique electronic properties and synthetic versatility of heterocyclic scaffolds like benzo[d]isoxazole make them excellent platforms for developing these sophisticated biological tools. researchgate.net
Emerging Applications and Unexplored Biological Spaces for this compound and its Derivatives
Research into the broader class of benzo[d]isoxazole derivatives has revealed a wide range of biological activities, suggesting numerous avenues for future investigation. Derivatives of this scaffold have been explored as inhibitors of various enzymes and proteins implicated in human diseases. nih.govnih.gov For example, different benzo[d]isoxazole analogues have been investigated for their potential as anticancer agents, anticonvulsants, and inhibitors of specific protein families like the Bromodomain and Extra-Terminal (BET) proteins. nih.govacs.orgacs.org The exploration of this compound and its derivatives could target novel biological pathways or address unmet medical needs.
Table 3: Potential Biological Targets for Benzo[d]isoxazole Derivatives
| Target Class | Potential Therapeutic Area | Rationale |
|---|---|---|
| Tyrosine Kinases | Oncology | Kinases are often dysregulated in cancer, and isoxazole-based compounds have shown inhibitory activity. nih.gov |
| Voltage-Gated Sodium Channels | Neurology | Derivatives have been designed as anticonvulsants by selectively blocking specific sodium channels. acs.org |
| HIF-1α Transcription | Oncology | Analogues have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α, a key factor in tumor progression. nih.gov |
| BET Bromodomains | Oncology, Inflammation | The scaffold has been optimized to create potent inhibitors of BET proteins, which are targets in castration-resistant prostate cancer. acs.orgnih.gov |
Methodological Advancements in High-Throughput Screening and Lead Optimization (Pre-clinical)
High-Throughput Screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds. semanticscholar.org Methodologies utilizing robotics, automation, and miniaturization allow for the efficient screening of chemical libraries against biological targets. semanticscholar.org Once an initial "hit" compound is identified from an HTS campaign, the process of lead optimization begins. This stage involves the synthesis of new analogues of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Advanced computational tools, such as molecular docking, can guide the rational design of these new derivatives. nih.gov HTS methods are also increasingly used to assess metabolic stability and other key drug-like properties early in the discovery process, helping to select the most promising candidates for further pre-clinical development. nih.gov
Q & A
Basic Question: What are the standard synthetic routes for 6-Bromo-N-methylbenzo[d]isoxazol-3-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization of brominated precursors, such as 6-bromo-2-hydroxybenzoic acid derivatives, with methylamine under controlled conditions. Key steps include:
- Precursor activation : Bromine substitution enhances electrophilicity at the 6-position, facilitating nucleophilic attack.
- Cyclization : Acid- or base-catalyzed ring closure forms the isoxazole moiety.
- Methylation : N-methylation via reductive amination or alkylation ensures regioselectivity.
Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) can improve yields by 15–30%, as shown in kinetic studies .
Advanced Question: How can computational methods optimize reaction pathways for synthesizing this compound?
Answer:
Quantum mechanical (QM) calculations (e.g., DFT) and reaction path search algorithms identify low-energy intermediates and transition states. For example:
- Transition state analysis : Predicts regioselectivity in cyclization steps.
- Solvent modeling : COSMO-RS simulations optimize solvent effects on activation barriers.
Combining computational predictions with high-throughput screening reduces trial-and-error experimentation by 40–60%, as demonstrated in multi-step heterocycle synthesis .
Basic Question: What biological targets are associated with this compound in preliminary studies?
Answer:
Early studies suggest interactions with:
- Bromodomains : The bromine atom may mimic acetyl-lysine binding in BET family proteins (e.g., BRD4), disrupting chromatin remodeling.
- Kinases : Structural analogs show inhibitory activity against MAPK and CDK families.
Standard screening protocols include fluorescence polarization assays (for bromodomains) and kinase inhibition profiling (IC50 determination) .
Advanced Question: How can researchers resolve contradictory data in binding affinity studies for this compound?
Answer:
Contradictions in binding assays (e.g., Ki vs. IC50 discrepancies) may arise from:
- Assay interference : Bromine’s polarizability can quench fluorescence signals. Validate via orthogonal methods (SPR, ITC).
- Protein flexibility : Molecular dynamics simulations (100-ns trajectories) reveal conformational changes affecting binding pockets.
Meta-analysis of structural analogs (e.g., 6-chloro or 7-bromo derivatives) provides context for SAR trends .
Basic Question: What experimental design strategies are recommended for studying this compound’s reactivity?
Answer:
Use statistical design of experiments (DoE) to evaluate variables:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response surface methodology (RSM) : Identifies optimal conditions for substitution reactions (e.g., Suzuki-Miyaura coupling).
A 2³ factorial design reduces required experiments by 50% while maintaining resolution .
Advanced Question: How does the bromine substituent influence the compound’s reactivity compared to chloro or methyl analogs?
Answer:
- Electrophilicity : Bromine’s lower electronegativity (vs. chlorine) increases susceptibility to nucleophilic aromatic substitution.
- Steric effects : Bulkier bromine slows reactions in sterically hindered environments (e.g., Pd-catalyzed couplings).
Comparative kinetic studies (Hammett plots) and X-ray crystallography of transition metal complexes quantify these effects .
Basic Question: What analytical techniques validate the purity and structure of this compound?
Answer:
- NMR : ¹H/¹³C spectra confirm regiochemistry (e.g., NOE correlations for N-methyl position).
- HPLC-MS : Quantifies purity (>98%) and detects bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br).
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline form .
Advanced Question: What strategies mitigate decomposition during long-term storage of this compound?
Answer:
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent bromine-mediated oxidative degradation.
- Storage conditions : Anhydrous environments (argon atmosphere) at –20°C reduce hydrolysis of the isoxazole ring.
Accelerated stability studies (40°C/75% RH for 6 months) predict a shelf life of >2 years under optimal conditions .
Basic Question: How do structural analogs of this compound inform SAR studies?
Answer:
- Bromine vs. chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions but reduces solubility.
- N-methyl vs. N-ethyl : Methyl groups improve metabolic stability in pharmacokinetic assays (t½ increased by 1.5×).
Comparative docking studies (Glide or AutoDock) correlate substituent effects with binding free energies .
Advanced Question: What integrative approaches combine synthetic and biological data for drug discovery applications?
Answer:
- Cheminformatics : QSAR models trained on IC50 data predict activity against novel targets.
- Fragment-based design : Merge isoxazole cores with bioactive fragments (e.g., kinase hinge-binding motifs).
Case studies show a 30% hit-rate improvement when integrating synthetic accessibility scores (SAscore) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
